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Compound of Interest

Compound Name: 2-Butenyl N-phenylcarbamate

Cat. No.: B15074860 Get Quote

Introduction

2-Butenyl N-phenylcarbamate is an organic compound containing a carbamate functional

group, an aromatic phenyl ring, and an unsaturated butenyl chain. Spectroscopic analysis is

crucial for the structural elucidation and characterization of such molecules. This guide

provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 2-Butenyl N-phenylcarbamate, along with

generalized experimental protocols for these analytical techniques. The data presented herein

is predicted based on the analysis of its constituent functional groups and comparison with

structurally similar compounds.

Predicted Spectroscopic Data
Due to the limited availability of direct experimental spectra for 2-Butenyl N-phenylcarbamate,

the following tables summarize the predicted data based on its chemical structure and known

spectroscopic values for analogous compounds.

Table 1: Predicted ¹H NMR Data for 2-Butenyl N-phenylcarbamate

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~7.30 - 7.40 m 2H Aromatic (ortho-H)

~7.20 - 7.30 t 2H Aromatic (meta-H)

~7.00 - 7.10 t 1H Aromatic (para-H)

~6.50 br s 1H N-H

~5.70 - 5.90 m 1H =CH-

~5.50 - 5.70 m 1H =CH-

~4.60 d 2H O-CH₂

~1.70 d 3H CH₃

Table 2: Predicted ¹³C NMR Data for 2-Butenyl N-phenylcarbamate

Solvent: CDCl₃, Proton Decoupled

Chemical Shift (δ, ppm) Carbon Assignment

~154 C=O (Carbamate)

~138 Aromatic (C-N)

~129 Aromatic (ortho/meta-C)

~128 Aromatic (ortho/meta-C)

~125 =CH-

~123 =CH-

~118 Aromatic (para-C)

~66 O-CH₂

~17 CH₃

Table 3: Predicted IR Absorption Data for 2-Butenyl N-phenylcarbamate
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3300 Medium, Sharp N-H Stretch

~3050 Medium Aromatic C-H Stretch

~2950 Medium Aliphatic C-H Stretch

~1700 Strong C=O Stretch (Amide I)[1]

~1600, ~1490 Medium-Strong Aromatic C=C Stretch

~1540 Medium N-H Bend (Amide II)

~1220 Strong C-O Stretch[1]

~970 Strong =C-H Bend (trans alkene)

~750, ~690 Strong Aromatic C-H Bend

Table 4: Predicted Mass Spectrometry Data for 2-Butenyl N-phenylcarbamate

m/z Predicted Adduct

191.09 [M]⁺

192.10 [M+H]⁺[2]

214.08 [M+Na]⁺[2]

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a solid

organic compound such as 2-Butenyl N-phenylcarbamate.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Weigh approximately 5-10 mg of the solid sample.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.rsc.org/suppdata/d0/nj/d0nj02798g/d0nj02798g1.pdf
https://www.rsc.org/suppdata/d0/nj/d0nj02798g/d0nj02798g1.pdf
https://www.benchchem.com/product/b15074860?utm_src=pdf-body
https://pubchemlite.lcsb.uni.lu/e/compound/6001964
https://pubchemlite.lcsb.uni.lu/e/compound/6001964
https://www.benchchem.com/product/b15074860?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15074860?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry vial.

Transfer the solution to a standard 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not

already present in the solvent.

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition

time, relaxation delay).

Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to

singlets for each unique carbon.

Data Processing:

Apply Fourier transformation to the raw data (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the TMS signal (0 ppm).

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

2. Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small, clean spatula tip of the solid sample directly onto the ATR crystal.
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Apply pressure using the instrument's anvil to ensure good contact between the sample

and the crystal.

Data Acquisition:

Record a background spectrum of the empty, clean ATR crystal.

Record the sample spectrum. The instrument software will automatically ratio the sample

spectrum against the background spectrum to produce the final absorbance or

transmittance spectrum.

Data Analysis:

Identify the characteristic absorption bands and their corresponding wavenumbers (cm⁻¹).

Correlate the observed bands with specific functional groups present in the molecule.[1]

3. Mass Spectrometry (MS)

Sample Preparation:

Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Data Acquisition (e.g., Electrospray Ionization - ESI):

Introduce the sample solution into the ion source of the mass spectrometer, often via

direct infusion or coupled with a liquid chromatograph.

The sample is ionized in the source (e.g., by applying a high voltage in ESI).

The resulting ions are guided into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion at a specific m/z value.

Data Analysis:
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Identify the molecular ion peak ([M]⁺, [M+H]⁺, etc.) to determine the molecular weight of

the compound.

Analyze the fragmentation pattern to gain further structural information.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of an

unknown organic compound.
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Click to download full resolution via product page

Caption: A flowchart of the spectroscopic analysis process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. rsc.org [rsc.org]

2. PubChemLite - 2-butenyl n-phenylcarbamate (C11H13NO2) [pubchemlite.lcsb.uni.lu]

To cite this document: BenchChem. [Spectroscopic Analysis of 2-Butenyl N-
phenylcarbamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15074860#spectroscopic-analysis-of-2-butenyl-n-
phenylcarbamate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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